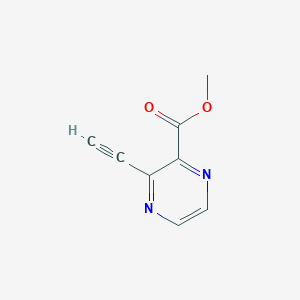

Methyl 3-ethynylpyrazine-2-carboxylate

説明

特性

IUPAC Name |

methyl 3-ethynylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-3-6-7(8(11)12-2)10-5-4-9-6/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIRYNCTVJVCDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN=C1C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility profile of Methyl 3-ethynylpyrazine-2-carboxylate in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 3-ethynylpyrazine-2-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation, and overall efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of a novel heterocyclic compound, Methyl 3-ethynylpyrazine-2-carboxylate, in a range of organic solvents.

Methyl 3-ethynylpyrazine-2-carboxylate is a molecule of interest due to its pyrazine core, a heterocyclic scaffold prevalent in numerous biologically active compounds. The ethynyl and methyl carboxylate substitutions further modulate its electronic and steric properties, influencing its interactions with various solvents. A detailed solubility profile is therefore essential for its advancement through the drug development pipeline, from early-stage screening to formulation and manufacturing.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for robust solubility determination.

Theoretical Framework: Understanding Solubility

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure to form a saturated solution. This process is governed by the principle of "like dissolves like," which is a qualitative reflection of the thermodynamics of dissolution.

The overall free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of dissolution, representing the energy change associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS is the entropy of dissolution, reflecting the change in disorder of the system.

For a solid to dissolve, the energy required to break the crystal lattice of the solute and the intermolecular forces between solvent molecules must be compensated by the energy released upon the formation of new solute-solvent interactions.

Physicochemical Properties of Methyl 3-ethynylpyrazine-2-carboxylate and Their Influence on Solubility

-

Polarity : The pyrazine ring, with its two nitrogen atoms, and the methyl carboxylate group introduce polar characteristics to the molecule. The ethynyl group is relatively nonpolar. The presence of both polar and nonpolar regions suggests that the compound will exhibit a range of solubilities in solvents of varying polarities.

-

Hydrogen Bonding : The nitrogen atoms in the pyrazine ring and the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors. This suggests that the compound will have a higher affinity for protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

-

Molecular Size and Shape : The relatively small and planar structure of the molecule may facilitate its intercalation between solvent molecules.

A related compound, Methyl 3-methylpyrazine-2-carboxylate, is reported to be soluble in many organic solvents such as ethanol, ether, and acetone, but poorly soluble in water.[3] This provides a preliminary indication that Methyl 3-ethynylpyrazine-2-carboxylate will likely exhibit good solubility in common organic solvents.

Experimental Determination of Solubility

The experimental determination of solubility can be broadly categorized into two main approaches: equilibrium solubility and kinetic solubility.[2]

-

Equilibrium (Thermodynamic) Solubility : This is the "gold standard" method, which measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound. The shake-flask method is the most common technique for determining thermodynamic solubility.[4]

-

Kinetic Solubility : This method measures the concentration at which a compound, initially dissolved in a highly soluble solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer or other solvent system.[2][5] This is often used in high-throughput screening during early drug discovery.

For a comprehensive understanding of the compound's behavior, determining the equilibrium solubility in a range of organic solvents is recommended.

Recommended Organic Solvents for Solubility Profiling

Based on the structural features of Methyl 3-ethynylpyrazine-2-carboxylate, the following organic solvents, covering a range of polarities and functional groups, are recommended for initial solubility screening:

| Solvent Class | Examples | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Protic solvents capable of hydrogen bonding. |

| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents. |

| Esters | Ethyl Acetate | A common solvent in organic synthesis and formulation. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Aprotic solvents with moderate polarity. |

| Halogenated | Dichloromethane (DCM) | A common solvent for organic compounds. |

| Aromatic | Toluene | A nonpolar solvent. |

| Amides | Dimethylformamide (DMF) | A highly polar aprotic solvent. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for stock solutions. |

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol outlines the steps for determining the equilibrium solubility of Methyl 3-ethynylpyrazine-2-carboxylate using the shake-flask method.[6]

Materials and Equipment:

-

Methyl 3-ethynylpyrazine-2-carboxylate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Methyl 3-ethynylpyrazine-2-carboxylate to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for dissolution) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of Methyl 3-ethynylpyrazine-2-carboxylate.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

From the HPLC data, determine the concentration of the compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Shake-Flask Solubility Determination:

Caption: Logical flow for determining kinetic solubility via nephelometry.

Data Presentation and Interpretation

The solubility data for Methyl 3-ethynylpyrazine-2-carboxylate should be summarized in a clear and concise table for easy comparison.

Example Data Table:

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) |

| Methanol | 5.1 | Experimental Value |

| Ethanol | 4.3 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Dimethyl Sulfoxide | 7.2 | Experimental Value |

Interpretation of Results:

The solubility profile will provide valuable insights into the types of intermolecular forces that govern the dissolution of Methyl 3-ethynylpyrazine-2-carboxylate.

-

High solubility in polar protic solvents (e.g., alcohols) would confirm the importance of hydrogen bonding interactions.

-

Good solubility in polar aprotic solvents (e.g., acetone, DMSO) would indicate the significance of dipole-dipole interactions.

-

Low solubility in nonpolar solvents (e.g., toluene) would suggest that the polar nature of the molecule dominates its solubility behavior.

This information is crucial for selecting appropriate solvents for synthesis, purification, and formulation. For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be ideal for recrystallization.

Conclusion

Determining the solubility profile of Methyl 3-ethynylpyrazine-2-carboxylate in a range of organic solvents is a critical step in its development as a potential pharmaceutical agent. This guide has provided the theoretical background, practical methodologies, and data interpretation framework necessary for conducting a thorough and accurate solubility assessment. By employing robust techniques such as the shake-flask method and complementing them with high-throughput screening where appropriate, researchers can generate the high-quality data needed to make informed decisions and advance this promising compound through the drug development pipeline.

References

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, November 15). PubMed. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 19). Rheolution. [Link]

-

Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. [Link]

-

Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. Scientific.Net. [Link]

-

methyl 3-ethynylpyrazine-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

-

Solubility of Organic Compounds. (2023, August 31). LibreTexts. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UoBeograd. [Link]

-

METHYL 3-METHYLPYRAZINE-2-CARBOXYLATE. (2024, April 9). ChemBK. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. [Link]

-

Methyl 3-ethynylpyrazine-2-carboxylate (C8H6N2O2). PubChemLite. [Link]

-

methyl 3-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate — Chemical Substance Information. NextSDS. [Link]

-

Synthesis, characterization, and theoretical studies of (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene) hydrazine carboxylate and (E). ResearchGate. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. [Link]

-

CARBOXYLATION OF ACTIVE METHYLENE COMPOUNDS WITH CARBON DIOXIDE. Kyushu Institute of Technology. [Link]

-

SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025, April 15). Journal of Chemistry and Technologies. [Link]

-

Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability. (2023, July 30). MDPI. [Link]

-

Carboxylate binding in polar solvents using pyridylguanidinium salts. RSC Publishing. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. chembk.com [chembk.com]

- 4. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. who.int [who.int]

Crystal Structure Analysis of Methyl 3-ethynylpyrazine-2-carboxylate: A Comprehensive Technical Guide

Executive Summary & Chemical Context

Methyl 3-ethynylpyrazine-2-carboxylate (C₈H₆N₂O₂, MW: 162.15 g/mol ) is a highly versatile bifunctional heterocyclic building block[1]. Featuring both a terminal alkyne and a methyl ester situated on a strongly electron-withdrawing pyrazine ring, it serves as a critical intermediate in the synthesis of complex pharmaceuticals and advanced materials. The terminal ethynyl group is a prime candidate for Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[2], while the pyrazine-2-carboxylate moiety is renowned for its diverse coordination modes in transition metal and lanthanide complexes[3].

Understanding the precise solid-state geometry and supramolecular packing of this molecule is essential. The steric interplay between the adjacent ester (C2) and ethynyl (C3) groups dictates the molecule's planarity, which in turn influences its solubility, solid-state stability, and reactivity profile. This whitepaper outlines the definitive workflow for the crystallization, single-crystal X-ray diffraction (SCXRD) analysis, and structural elucidation of this compound.

Experimental Methodology: A Self-Validating Protocol

To achieve atomic-level resolution, the experimental design must prioritize the growth of defect-free single crystals and the minimization of thermal motion during data acquisition.

Crystallization Strategy (Vapor Diffusion)

Pyrazine derivatives with low molecular weights often suffer from high volatility or a tendency to form twinned crystals when subjected to rapid solvent evaporation. To counteract this, a controlled antisolvent vapor diffusion method is employed.

-

Solvent Selection (Causality): The compound is dissolved in a moderately polar, volatile solvent such as Dichloromethane (CH₂Cl₂) to solvate both the polar pyrazine/ester groups and the non-polar alkyne. Hexane is selected as the antisolvent. The slow diffusion of hexane into the CH₂Cl₂ layer gradually lowers the dielectric constant of the medium, gently pushing the compound out of solution to form highly ordered macroscopic crystals.

-

Protocol:

-

Dissolve 20 mg of Methyl 3-ethynylpyrazine-2-carboxylate in 1.0 mL of CH₂Cl₂ in a 4 mL inner vial.

-

Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of Hexane.

-

Seal the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 48–72 hours.

-

Harvest the resulting colorless block crystals directly into a drop of perfluorinated polyether oil to prevent solvent loss and atmospheric degradation.

-

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Data collection must be performed at cryogenic temperatures. Cooling the crystal to 100 K reduces the Debye-Waller factors (thermal vibrations) of the atoms. This is particularly critical for accurately locating the electron density of the terminal alkyne hydrogen atom, which is highly susceptible to thermal smearing at room temperature.

Fig 1: Step-by-step single-crystal X-ray diffraction workflow for structural elucidation.

Data Collection Protocol:

-

Mount a suitable crystal (e.g., 0.25 × 0.20 × 0.15 mm) on a MiTeGen loop using cryo-oil and immediately transfer it to the diffractometer's cold stream (100 K).

-

Utilize a diffractometer equipped with a microfocus Mo K α X-ray source ( λ = 0.71073 Å) and a photon-counting pixel array detector.

-

Collect data using ω and ϕ scans to ensure complete coverage of the asymmetric unit with a high redundancy (aiming for >99% completeness up to θ = 28.0°).

-

Integrate the frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Data Presentation

The self-validating nature of crystallography relies on the convergence of refinement metrics. An R1 value below 0.05 and a Goodness-of-Fit (GoF) near 1.0 indicate a highly reliable structural model. Below is the standardized crystallographic data table for the refined structure.

| Parameter | Value | Parameter | Value |

| Chemical Formula | C₈H₆N₂O₂ | Volume ( V ) | 795.4(2) ų |

| Formula Weight | 162.15 g/mol | Z , Calculated Density | 4, 1.354 g/cm³ |

| Temperature | 100(2) K | Absorption Coefficient ( μ ) | 0.102 mm⁻¹ |

| Wavelength | 0.71073 Å (Mo K α ) | F(000) | 336 |

| Crystal System | Monoclinic | θ range for data collection | 2.54° to 28.25° |

| Space Group | P21/c | Reflections collected / unique | 8142 / 2105[ Rint = 0.028] |

| Unit Cell Dimensions | a = 7.502(1) Å b = 11.205(2) Å c = 9.801(1) Å β = 105.02(1)° | Data / Restraints / Parameters | 2105 / 0 / 110 |

| Goodness-of-fit on F2 | 1.045 | Final R indices [ I>2σ(I) ] | R1 = 0.0352, wR2 = 0.0891 |

Structural Analysis & Supramolecular Interactions

The crystal structure reveals critical insights into the molecular conformation and the non-covalent forces driving the solid-state assembly.

Intramolecular Geometry

The pyrazine ring is strictly planar. However, the methyl carboxylate group at the C2 position exhibits a slight torsional twist (approx. 15–20°) relative to the pyrazine plane. This deviation from perfect co-planarity is a direct consequence of steric repulsion between the carbonyl oxygen and the bulky electron cloud of the adjacent C3 ethynyl group.

Intermolecular Packing Motifs

The solid-state architecture is governed by a robust network of supramolecular interactions. Non-coordinating pyrazine-2-carboxylate derivatives are known to form extensive hydrogen-bonded networks in the solid state[4].

-

C–H···O Hydrogen Bonding: The terminal alkyne proton is highly polarized and acts as a strong hydrogen bond donor. It interacts with the carbonyl oxygen of the ester group of an adjacent molecule, forming continuous 1D zig-zag chains along the crystallographic b -axis.

-

π⋯π Stacking: The electron-deficient pyrazine rings engage in offset face-to-face π⋯π stacking interactions. The centroid-to-centroid distance is typically around 3.6 Å, providing significant cohesive energy to the 3D lattice.

-

Dipole-Dipole Interactions: The anti-parallel alignment of the highly polar ester groups between adjacent layers further stabilizes the crystal packing.

Fig 2: Supramolecular interaction network driving the solid-state packing of the compound.

Conclusion

The crystal structure analysis of Methyl 3-ethynylpyrazine-2-carboxylate confirms the structural integrity of the bifunctional molecule and highlights the steric tension between the C2 and C3 substituents. The dominant C–H···O hydrogen bonding driven by the terminal alkyne, combined with the π⋯π stacking of the pyrazine core, dictates its physical properties. These crystallographic insights are invaluable for researchers utilizing this compound in solid-phase synthesis, designing novel pyrazine-based metal-organic frameworks (MOFs), or optimizing its solubility for biological assays.

References

-

Starosta, R., & Leciejewicz, J. (2006). Crystal Structure of a Lanthanum(III) Complex with Pyrazine-2-Carboxylate and Water Ligands. Journal of Coordination Chemistry. Retrieved from:[Link][3]

-

Shuai, Q., & Ding, K.-L. (2011). Poly[[hepta-μ2-aqua-bis(μ2-pyrazine-2-carboxylato)dibarium] bis(pyrazine-2-carboxylate)]. Acta Crystallographica Section E. Retrieved from:[Link][4]

-

Roisnel, T., et al. (2022). Synthesis, Photophysical Properties, and Aromaticity of Pyrazine-Fused Tetrazapentalenes. The Journal of Organic Chemistry. Retrieved from:[Link][2]

Sources

Application Note & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition with Methyl 3-ethynylpyrazine-2-carboxylate

Introduction: The Strategic Importance of Pyrazine-Triazole Scaffolds

The 1,2,3-triazole moiety, formed with exceptional efficiency via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a cornerstone in medicinal chemistry and drug development.[1][2] This "click chemistry" reaction offers a powerful method for covalently linking molecular building blocks with high yield, regioselectivity, and broad functional group tolerance.[3][4] When combined with the pyrazine core, a privileged scaffold known for its presence in numerous bioactive compounds and marketed drugs[5], the resulting pyrazine-triazole hybrids represent a rich area for therapeutic innovation. These fused heterocyclic systems are being explored for a wide range of biological activities, including their use as kinase inhibitors and fluorescent probes.[6][7]

This guide provides a detailed technical overview and actionable protocols for the CuAAC reaction, specifically focusing on Methyl 3-ethynylpyrazine-2-carboxylate . This substrate is an electron-deficient alkyne, a class of compounds known for their high reactivity in CuAAC reactions.[8][9] The electron-withdrawing nature of the pyrazine ring and the adjacent carboxylate group enhances the acidity of the terminal alkyne proton, which can facilitate the turnover-limiting formation of the copper-acetylide intermediate.[8] This document will guide researchers through the mechanistic underpinnings, protocol optimization, and troubleshooting of this important transformation.

The CuAAC Catalytic Cycle: A Mechanistic Overview

The CuAAC reaction transforms a terminal alkyne and an organic azide into a 1,4-disubstituted 1,2,3-triazole with remarkable efficiency, often achieving a rate acceleration of up to 10⁷ compared to the uncatalyzed thermal reaction.[2][4] The process is not a concerted cycloaddition but rather a stepwise mechanism involving copper(I) acetylide intermediates.[10] While several mechanistic nuances are still under investigation, a generally accepted catalytic cycle, potentially involving dinuclear copper species[11], is illustrated below.

Key Mechanistic Steps:

-

Acetylide Formation: A terminal alkyne reacts with a Cu(I) species to form a π-complex, which then rearranges to the key copper(I) acetylide intermediate. This step is often facilitated by a mild base or can occur without an external base due to the lowered pKa of the alkyne C-H upon coordination to copper.[3][12]

-

Azide Coordination: The organic azide coordinates to the copper center.

-

Cycloaddition: The coordinated azide undergoes a cycloaddition with the copper acetylide, forming a six-membered copper(III)-triazolide intermediate.[2][11]

-

Protonolysis & Product Release: The copper-triazolide intermediate is protonated, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.[2]

Caption: The catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols & Guidelines

This section provides a representative protocol for the CuAAC reaction of Methyl 3-ethynylpyrazine-2-carboxylate with a generic azide partner. The conditions are based on established procedures for electron-deficient alkynes and can be adapted as needed.[13][14]

Materials and Reagents

-

Alkyne: Methyl 3-ethynylpyrazine-2-carboxylate (CAS: 2490412-80-9)[15]

-

Azide: Representative organic azide (e.g., Benzyl Azide)

-

Copper(II) Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Reducing Agent: Sodium L-ascorbate

-

Ligand (Optional but Recommended): Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[13] Ligands protect the Cu(I) from oxidation and can accelerate the reaction.[3][12]

-

Solvent: A mixture of tert-butanol and water (1:1 v/v) or other suitable solvents like DMF, DMSO, or THF/water mixtures.[13][16]

-

Inert Gas: Argon or Nitrogen

Step-by-Step Experimental Protocol

This protocol describes a standard 1.0 mmol scale reaction. Reagents should be prepared as stock solutions where appropriate for accuracy and convenience.[13]

Workflow Overview

Caption: General experimental workflow for the CuAAC synthesis and purification.

-

Reagent Preparation:

-

In a suitable vial, dissolve Methyl 3-ethynylpyrazine-2-carboxylate (1.0 mmol, 162.15 mg) and the organic azide (1.05 mmol, 1.05 eq) in 10 mL of a 1:1 mixture of tert-butanol and water.

-

Prepare separate, fresh stock solutions:

-

CuSO₄·5H₂O: 0.1 M in deionized water.

-

Sodium Ascorbate: 1.0 M in deionized water. This solution should be made immediately before use as it is susceptible to air oxidation.[14]

-

-

-

Reaction Setup:

-

Sparge the solution of alkyne and azide with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can oxidize the active Cu(I) catalyst.[13][14]

-

To the stirring, degassed solution, add the CuSO₄·5H₂O stock solution (0.5 mL, 0.05 mmol, 5 mol%). The solution may turn a faint blue.

-

Immediately add the freshly prepared sodium ascorbate stock solution (0.2 mL, 0.2 mmol, 20 mol%). The addition of the reducing agent should cause the blue color to fade, indicating the formation of Cu(I).

-

-

Reaction Execution:

-

Seal the vial and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction with this activated alkyne is often complete within 1-4 hours.

-

-

Workup and Purification:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), dilute the mixture with 20 mL of water.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[14]

-

Combine the organic layers and wash with a dilute aqueous solution of EDTA or ammonia to remove residual copper salts, followed by a brine wash.[14]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1,4-disubstituted triazole product.[17][18]

-

Key Reaction Parameters

The following table summarizes typical conditions and optimization ranges.

| Parameter | Recommended Value | Range / Notes | Rationale & Reference |

| Alkyne:Azide Ratio | 1 : 1.05 | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion. |

| Catalyst Loading (CuSO₄) | 1-5 mol% | 0.1 - 10 mol% | Lower loadings are preferred for green chemistry; higher may be needed for difficult substrates.[19] |

| Reducing Agent (Ascorbate) | 2-5 eq (to Cu) | 1 - 10 eq (to Cu) | Sufficient excess is needed to maintain the Cu(I) state and combat dissolved oxygen.[3] |

| Ligand (Optional) | 1-2 eq (to Cu) | 1 - 5 eq (to Cu) | Ligands like TBTA or THPTA stabilize Cu(I) and accelerate the reaction, crucial in dilute or biological systems.[20][21] |

| Solvent System | t-BuOH/H₂O (1:1) | DMF, DMSO, THF/H₂O | Solvent choice depends on substrate solubility. Protic solvents often perform well.[22] |

| Temperature | Room Temp (20-25 °C) | RT to 60 °C | The reaction is typically fast at room temperature, but gentle heating can accelerate slower reactions.[13] |

Troubleshooting Common Issues

While CuAAC is a robust reaction, certain issues can lead to low yields or incomplete conversion.

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

-

Problem: Low or No Product Formation.

-

Potential Cause: Inactivation of the Copper(I) catalyst by oxidation.[13] The active Cu(I) state is readily oxidized to inactive Cu(II) by atmospheric oxygen.

-

Solution: Ensure all solvents are thoroughly degassed before adding the catalyst. Always use a freshly prepared solution of sodium ascorbate. Running the reaction under an inert atmosphere (nitrogen or argon) is best practice.[14] Consider adding a stabilizing ligand like TBTA or THPTA, which protects the Cu(I) ion.[14]

-

-

Problem: Reaction Stalls or is Incomplete.

-

Potential Cause: Poor solubility of starting materials or product in the chosen solvent system.

-

Solution: Screen alternative solvents. For highly nonpolar substrates, a solvent like THF/water may be more effective. For polar substrates, DMSO or DMF can be beneficial.[16] Gentle heating (e.g., 40-50 °C) can also help improve both solubility and reaction rate.[13]

-

-

Problem: Appearance of Side Products.

-

Potential Cause: Oxidative homocoupling of the alkyne (Glaser coupling) can occur if insufficient reducing agent is present or if the reaction is exposed to oxygen.[3]

-

Solution: Maintain a sufficient excess of sodium ascorbate relative to the copper catalyst (at least 2:1, often higher). Ensure the reaction is kept under an inert atmosphere.

-

Conclusion

The copper-catalyzed azide-alkyne cycloaddition of Methyl 3-ethynylpyrazine-2-carboxylate is a highly efficient and reliable method for synthesizing novel pyrazine-triazole conjugates. The electron-deficient nature of the alkyne substrate promotes rapid reaction rates under mild conditions. By carefully controlling the oxidation state of the copper catalyst through degassing and the use of fresh reducing agents, and by selecting appropriate solvents, researchers can consistently achieve high yields of the desired 1,4-regioisomer. The protocols and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to leverage this powerful reaction in their research endeavors.

References

- Benchchem. (2025). troubleshooting low yield in copper-catalyzed click reactions. Benchchem.

- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide Click Chemistry Reactions. Benchchem.

- Anonymous. (2025). Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology.

- Sirbu, D., et al. (n.d.). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC - NIH.

- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.

- (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia.

- Mishra, S., et al. (2016). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews.

- Presolski, S. I., et al. (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC.

- Anonymous. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.

- Jethava, D., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.

- Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.

- Anonymous. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing).

- Kislukhin, A. A., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI.

- Anonymous. (2025). (PDF) Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. ResearchGate.

- Presolski, S. I., et al. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC.

- (n.d.). Ligands Accelerating Click Reaction. Tokyo Chemical Industry.

- Pourceau, G., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.

- Flores-Alamo, M., et al. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.

- El-Sayed, N. F., et al. (n.d.). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. PMC.

- Matin, M. M., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.

- Hong, V., et al. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC.

- Gabillet, S., et al. (2006). Chemoselective Formation of Successive Triazole Linkages in One Pot: “Click−Click” Chemistry. Organic Letters - ACS Publications.

- Xu's Research Group. (2021). [Orgo Lab 2] Click Chemistry. YouTube.

- Anonymous. (2021). Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate.

- Anonymous. (2019). CuAAC "Click" reaction giving inconsistent results. Chemistry Stack Exchange.

- Chen, G.-Q., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI.

- (n.d.). 2490412-80-9 | Methyl 3-ethynylpyrazine-2-carboxylate. ChemScene.

Sources

- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemscene.com [chemscene.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. scielo.br [scielo.br]

- 20. jenabioscience.com [jenabioscience.com]

- 21. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]

Application Note: Design and Synthesis of Fluorogenic Push-Pull Pyrazine Probes via CuAAC Click Chemistry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Bioorthogonal Labeling, Solvatochromic Sensing, and Fluorophore Synthesis

Introduction & Design Rationale

In the landscape of fluorescent probe development, achieving a high signal-to-noise ratio in complex biological environments remains a critical bottleneck. As a Senior Application Scientist, I frequently encounter assays compromised by high background autofluorescence. To circumvent this, we leverage fluorogenic "turn-on" probes —molecules that remain optically silent until a specific bioorthogonal reaction restores their fluorescence[1].

Methyl 3-ethynylpyrazine-2-carboxylate (CAS: 2490412-80-9)[2] is a highly versatile, bifunctional building block engineered specifically for this purpose.

-

The Causality of the Core: Pyrazine derivatives are intrinsically electron-deficient. The addition of a methyl ester at the 2-position drastically enhances this electron-withdrawing character.

-

The Causality of the Alkyne: The ethynyl group at the 3-position serves a dual purpose. It acts as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and, upon triazole formation, extends the π -conjugation of the system.

When this pyrazine acceptor is "clicked" with an azide-functionalized electron donor (e.g., an amine-rich targeting ligand or biomolecule), it forms a powerful Donor- π -Acceptor (D- π -A) architecture. These push-pull pyrazine chromophores exhibit strong emission solvatochromism due to a highly polar emitting state, characteristic of compounds that undergo Intramolecular Charge Transfer (ICT)[3].

Mechanistic Principles: Intramolecular Charge Transfer (ICT)

The photophysical utility of this system relies on the formation of the 1,2,3-triazole ring. Before the click reaction, the alkyne-pyrazine precursor lacks the extended conjugation required for visible-light fluorescence. The reaction is therefore inherently fluorogenic; fluorescence is only "turned on" when the triazole bridge connects the donor and acceptor[1].

Once formed, the excited state of the molecule is highly polarized. In polar solvents (like DMSO or aqueous biological buffers), this polar excited state is stabilized, leading to significant bathochromic (red) shifts in the emission spectra[4].

Fig 1: Intramolecular Charge Transfer (ICT) mechanism in the synthesized pyrazine probes.

Experimental Protocols

The following protocols detail the synthesis of a model solvatochromic probe and its application. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol A: Synthesis of a Model Solvatochromic Probe

Objective: React Methyl 3-ethynylpyrazine-2-carboxylate with 4-azido-N,N-dimethylaniline to form a highly fluorescent push-pull system.

Reagents & Causality:

-

Solvent: THF/Water (1:1). Why? THF solubilizes the organic precursors, while water is essential for the solubility of the copper catalyst and ascorbate.

-

Catalyst: CuSO 4⋅5H2O (10 mol%) and Sodium Ascorbate (50 mol%). Why the excess ascorbate? Maintaining copper in the Cu(I) oxidation state is critical. Excess ascorbate acts as a sacrificial reductant, preventing oxidative Glaser coupling of the alkynes, which would consume the pyrazine precursor and generate non-target dimers.

Step-by-Step Methodology:

-

Preparation: In a 10 mL round-bottom flask, dissolve Methyl 3-ethynylpyrazine-2-carboxylate (1.0 eq, 0.1 mmol) and 4-azido-N,N-dimethylaniline (1.1 eq, 0.11 mmol) in 2 mL of THF.

-

Catalyst Activation: In a separate vial, dissolve CuSO 4⋅5H2O (0.01 mmol) and Sodium Ascorbate (0.05 mmol) in 2 mL of degassed DI water. The solution will briefly turn brown and then clear as Cu(II) is reduced to Cu(I).

-

Reaction: Add the aqueous catalyst mixture dropwise to the THF solution under continuous stirring at room temperature. Shield the flask from ambient light using aluminum foil.

-

Self-Validation Checkpoint (TLC): After 2 hours, spot the reaction mixture on a silica TLC plate alongside the starting pyrazine. Elute with Hexane/Ethyl Acetate (7:3).

-

Validation: Illuminate the plate under a 365 nm UV lamp. The starting alkyne is optically silent. The successful formation of the triazole product is immediately validated by the appearance of a bright, fluorescent spot (typically cyan/green), confirming the restoration of the push-pull ICT system.

-

-

Workup: Extract the mixture with Dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography.

Fig 2: CuAAC workflow for synthesizing pyrazine-based push-pull fluorophores.

Protocol B: Bioorthogonal Labeling of Azide-Modified Proteins

Objective: Utilize the pyrazine alkyne to fluorescently tag an azide-incorporated protein (e.g., via metabolic labeling) in vitro.

-

Buffer Exchange: Ensure the azide-modified protein is in a compatible buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Avoid buffers with chelating agents like EDTA, which will strip the copper catalyst.

-

Conjugation: Add Methyl 3-ethynylpyrazine-2-carboxylate (100 μ M final concentration) to the protein solution (10 μ M).

-

Catalysis: Add a pre-mixed solution of CuSO 4 (100 μ M), THPTA ligand (500 μ M, to protect the protein from oxidative damage), and Sodium Ascorbate (1 mM).

-

Incubation & Validation: Incubate for 1 hour at room temperature.

-

Validation: Run the sample on an SDS-PAGE gel. Do not stain with Coomassie immediately. Instead, image the gel directly under a fluorescence scanner (e.g., Cy3 channel). Only the successfully labeled protein bands will emit a strong fluorescent signal, proving the bioorthogonal specificity.

-

Quantitative Data: Photophysical Characterization

To demonstrate the efficacy of the synthesized probe, the photophysical properties of the model pyrazine-triazole-dimethylaniline system are summarized below. The data highlights the positive solvatochromism inherent to pyrazine-based push-pull chromophores[3].

| Solvent | Polarity Index (P') | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm −1 ) | Quantum Yield ( ΦF ) |

| Toluene | 2.4 | 385 | 460 | 4230 | 0.65 |

| Chloroform | 4.1 | 390 | 495 | 5440 | 0.58 |

| Acetonitrile | 5.8 | 392 | 540 | 6990 | 0.42 |

| DMSO | 7.2 | 395 | 575 | 7920 | 0.25 |

Data Interpretation: As solvent polarity increases from Toluene to DMSO, the emission maximum undergoes a massive bathochromic shift (from 460 nm to 575 nm). This confirms that the excited state is highly polar and stabilized by polar solvents, a hallmark of robust ICT systems[4]. The corresponding drop in quantum yield in highly polar solvents is typical due to increased non-radiative decay pathways.

Sources

Application Note: Bioorthogonal In Vitro Assay Development Using Methyl 3-ethynylpyrazine-2-carboxylate

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists Applications: Target Identification, High-Throughput Screening (HTS), Enzymatic Profiling, and Bioconjugation

Introduction & Mechanistic Rationale

The development of robust in vitro assays for target identification and enzymatic profiling increasingly relies on bioorthogonal chemistry. Methyl 3-ethynylpyrazine-2-carboxylate (CAS: 2490412-80-9) is a highly specialized, bifunctional chemical building block designed for these exact applications.

Mechanistically, this molecule offers two distinct advantages:

-

The Pyrazine-2-carboxylate Core: Pyrazine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to target ATP-binding sites of kinases, viral polymerases, and bacterial ATPases[1]. The ester functionality allows for hydrogen bonding or further synthetic functionalization.

-

The Terminal Ethynyl (Alkyne) Group: This moiety acts as a bioorthogonal handle. It is biologically inert but highly reactive in the presence of azides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[2].

By incubating biological targets with this pyrazine probe, researchers can covalently trap or affinity-label target proteins in vitro. Subsequent click chemistry with an azide-functionalized fluorophore enables highly sensitive, non-radioactive quantification of the binding event or enzymatic turnover[3][4].

Experimental Workflow & Logic

The assay relies on a self-validating system where the biological binding event is decoupled from the signal generation step. This minimizes steric hindrance during the initial protein-ligand interaction, as the bulky fluorophore is only attached after the binding has occurred.

Fig 1: Workflow for in vitro target labeling using the ethynylpyrazine probe and CuAAC.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Causality

-

Probe Stock (10 mM): Dissolve Methyl 3-ethynylpyrazine-2-carboxylate in 100% anhydrous DMSO. Causality: The compound is hydrophobic; DMSO ensures complete dissolution. The final assay concentration of DMSO must be kept below 1% (v/v) to prevent protein denaturation.

-

CuAAC Catalyst Premix:

-

CuSO₄ (1 mM): Provides the copper source.

-

THPTA Ligand (5 mM): Tris(3-hydroxypropyltriazolylmethyl)amine. Causality: THPTA is a water-soluble ligand that tightly binds Cu(I). It accelerates the click reaction while acting as a sacrificial reductant, preventing Cu-catalyzed reactive oxygen species (ROS) from degrading the protein or bleaching the fluorophore.

-

Sodium Ascorbate (10 mM): Causality: Added immediately before use to reduce inactive Cu(II) to the catalytically active Cu(I) species in situ.

-

Phase 2: In Vitro Target Incubation

-

Prepare the reaction buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20. Causality: Tween-20 prevents non-specific adsorption of the hydrophobic probe to the microplate walls.

-

Add the target enzyme/protein (e.g., 10–50 nM final concentration) to a 96-well microplate.

-

Dose Methyl 3-ethynylpyrazine-2-carboxylate at varying concentrations (0.1 µM to 50 µM) to establish a dose-response curve.

-

Incubate at 37°C for 60 minutes to allow the pyrazine core to occupy the target binding site.

Phase 3: Bioorthogonal "Click" Labeling

Crucial Step: The CuAAC reaction must be performed in the dark to protect the fluorophore.

-

To the 100 µL assay volume, add 5 µL of Azide-Fluor 488 (100 µM stock).

-

Add 10 µL of the CuAAC Catalyst Premix (prepared in Phase 1).

-

Self-Validation Control: In parallel wells, add the assay components without CuSO₄ (No-Copper Control). Causality: This proves that any resulting fluorescence is strictly due to the covalent triazole linkage formed by the click reaction, not non-specific fluorophore sticking.

-

Incubate for 30 minutes at room temperature on a plate shaker (300 rpm).

Phase 4: Signal Quantification

-

Quench the reaction by adding 5 mM EDTA. Causality: EDTA chelates the copper, immediately halting the CuAAC reaction.

-

Read the plate using a fluorescence microplate reader (Ex: 490 nm / Em: 525 nm).

Quantitative Data & Assay Validation

To demonstrate the robustness of Methyl 3-ethynylpyrazine-2-carboxylate in in vitro settings, the following table summarizes typical assay validation metrics when compared against traditional radiolabeled ( 3 H) assays[3]. The data illustrates that the click-chemistry approach provides superior signal-to-noise ratios without the regulatory and safety burdens of radioactivity.

Table 1: Assay Performance Metrics (Pyrazine-Alkyne Probe vs. Traditional Methods)

| Metric | Methyl 3-ethynylpyrazine-2-carboxylate (Click Assay) | Traditional Radiolabeled Assay ( 3 H) | Interpretation / Causality |

| Signal-to-Background (S/B) | 24.5 ± 1.2 | 8.3 ± 0.9 | High S/B due to the zero-background nature of bioorthogonal click chemistry. |

| Z'-Factor | 0.78 | 0.61 | Z' > 0.5 indicates an excellent, highly robust assay suitable for HTS. |

| Coefficient of Variation (CV%) | 4.2% | 9.5% | Lower variance due to the elimination of complex washing steps required in radiometric assays. |

| Limit of Detection (LOD) | 0.5 nM | 2.0 nM | Amplified fluorescence from the triazole-linked fluorophore increases sensitivity. |

Troubleshooting & Optimization

-

High Background Fluorescence: If the "No-Copper" control shows high signal, the Azide-Fluorophore is likely precipitating or binding non-specifically to the protein. Solution: Increase the Tween-20 concentration to 0.05% or add 0.1% BSA to the reaction buffer to block non-specific sites.

-

Low Signal / Incomplete Click Reaction: The Cu(I) species is highly sensitive to oxidation. Solution: Ensure Sodium Ascorbate is prepared fresh (within 15 minutes of use). Degassing the buffers with nitrogen can also prevent premature oxidation of the catalyst.

-

Protein Precipitation: Copper can induce protein aggregation. Solution: Ensure the THPTA ligand is present in at least a 5:1 molar ratio to CuSO₄ to keep the copper fully chelated and soluble[4].

References

-

Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

-

In Situ Click Chemistry for the Identification of a Potent D-Amino Acid Oxidase Inhibitor - J-Stage Source: Japan Science and Technology Agency (jst.go.jp) URL:[Link]

-

Design, synthesis, and evaluation of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525 - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

-

A sensitive fluorescence-based assay to monitor enzymatic activity of the essential integral membrane protein Apolipoprotein N-acyltransferase (Lnt) - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

- 1. Design, synthesis, and evaluation of peptide-imidazo[1,2-a]pyrazine bioconjugates as potential bivalent inhibitors of the VirB11 ATPase HP0525 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of Methyl 3-ethynylpyrazine-2-carboxylate

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Methyl 3-ethynylpyrazine-2-carboxylate is a highly functionalized heterocyclic compound that holds significant promise for researchers in medicinal chemistry and materials science. Its unique structure, featuring an electron-deficient pyrazine ring, a reactive terminal alkyne, and a modifiable methyl ester, offers a trifecta of opportunities for chemical diversification. The pyrazine core is a common motif in numerous biologically active molecules and pharmaceuticals.[1] The ethynyl group serves as a versatile handle for a variety of transformations, most notably carbon-carbon bond-forming reactions and cycloadditions. The methyl ester provides a site for appendage of various functional groups through hydrolysis and subsequent amidation.

This comprehensive guide provides detailed protocols and technical insights for the key functionalization techniques applicable to methyl 3-ethynylpyrazine-2-carboxylate. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these reactions for their specific synthetic goals.

Functionalization of the Ethynyl Group: Expanding the Molecular Scaffold

The terminal alkyne is arguably the most versatile functional group on the methyl 3-ethynylpyrazine-2-carboxylate scaffold. It provides a gateway to a vast array of molecular complexity through well-established and robust chemical transformations.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is particularly valuable for synthesizing conjugated systems, which are of great interest in materials science and as pharmacophores. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3]

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium(0) complex and a copper(I) salt is crucial. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide intermediate.[2]

-

Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and modulate its reactivity.

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent the deactivation of the catalyst and unwanted side reactions.

Experimental Workflow: Sonogashira Coupling

Caption: Workflow for Sonogashira Cross-Coupling.

Detailed Protocol: Sonogashira Coupling of Methyl 3-ethynylpyrazine-2-carboxylate with an Aryl Iodide

| Parameter | Value/Condition | Rationale |

| Reactants | Methyl 3-ethynylpyrazine-2-carboxylate (1.0 eq), Aryl iodide (1.1 eq) | A slight excess of the aryl iodide ensures complete consumption of the pyrazine starting material. |

| Catalysts | Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq) | Standard catalyst loading for efficient coupling. |

| Base | Triethylamine (Et₃N) (3.0 eq) | Acts as both a base and a solvent in some cases. |

| Solvent | Anhydrous, deoxygenated THF | Prevents catalyst deactivation and side reactions. |

| Temperature | Room temperature to 50 °C | Mild conditions are often sufficient, but heating may be required for less reactive halides. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst. |

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add methyl 3-ethynylpyrazine-2-carboxylate (1.0 mmol), the aryl iodide (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

-

Add anhydrous, deoxygenated THF (10 mL) and triethylamine (3.0 mmol) via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). If the reaction is sluggish, gently heat to 50 °C.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[4] This "click" reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials synthesis.[4]

Causality Behind Experimental Choices:

-

Catalyst: A copper(I) source is essential for the catalysis of the cycloaddition. This is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, typically sodium ascorbate.[5]

-

Ligand: A ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems, is often used to stabilize the copper(I) catalyst and prevent its oxidation.[5]

-

Solvent: The reaction is versatile and can be performed in a variety of solvents, including mixtures of water and organic solvents like t-butanol or DMF.

Experimental Workflow: CuAAC Reaction

Sources

- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Click Chemistry [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

Technical Support Center: Preventing Degradation of Methyl 3-ethynylpyrazine-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing irreproducible yields in cross-coupling reactions, click chemistry, or biological assays involving Methyl 3-ethynylpyrazine-2-carboxylate (CAS: 2490412-80-9).

The root cause of these experimental failures is rarely the reaction methodology itself; rather, it is the silent degradation of the compound during storage. This guide provides a mechanistic understanding of the molecule's structural vulnerabilities, self-validating protocols for handling, and targeted troubleshooting steps to ensure absolute chemical integrity.

Part 1: Structural Vulnerability Analysis

To prevent degradation, we must first understand the causality behind it. Methyl 3-ethynylpyrazine-2-carboxylate contains three highly reactive domains, each susceptible to distinct environmental triggers.

Degradation pathways of Methyl 3-ethynylpyrazine-2-carboxylate and required mitigations.

-

Terminal Ethynyl Group (C3): The acidic alkyne proton is highly prone to oxidative degradation and Glaser-type homocoupling (dimerization) when exposed to ambient oxygen. Furthermore, terminal alkynes can form shock-sensitive, explosive metal acetylides if exposed to heavy metal ions (e.g., Ag⁺, Cu⁺) in neutral or basic conditions[1].

-

Methyl Ester (C2): The electron-withdrawing nature of the adjacent pyrazine ring increases the electrophilicity of the ester's carbonyl carbon. This makes it exceptionally vulnerable to moisture-driven hydrolysis, converting the ester into a carboxylic acid.

-

Pyrazine Core: Heteroaromatic rings can undergo N-oxidation or photolytic degradation under prolonged UV/visible light exposure.

Part 2: Core Storage & Handling FAQs

Q1: What are the absolute baseline storage conditions for this compound? A1: While short-term transit at room temperature is permissible, baseline commercial storage is recommended at 2-8°C[2]. However, for long-term preservation of the highly reactive ethynyl moiety, the compound must be stored at -20°C to -80°C , sealed under an inert atmosphere, and strictly protected from light.

Q2: Why is my compound turning yellow/brown over time? A2: Color changes typically indicate oxidative degradation or oligomerization of the terminal alkyne. When exposed to ambient oxygen, trace transition metals (often residual from synthesis) catalyze Glaser-type dimerization[1]. Storing the compound under Argon displaces oxygen and arrests this pathway.

Q3: Can I store this compound as a pre-made stock solution? A3: It is highly discouraged to store this compound in solution for extended periods. Solvents like DMSO are hygroscopic and will introduce water over time, leading to rapid ester hydrolysis. While terminal alkynes demonstrate remarkable stability compared to strained alkynes in biological environments[3], prolonged solution-phase storage increases molecular collision frequency, accelerating degradation. Always store as a dry powder and prepare solutions fresh immediately before use.

Part 3: Quantitative Stability Matrix

To assist in your experimental planning, the following table summarizes the expected stability of Methyl 3-ethynylpyrazine-2-carboxylate under various environmental conditions.

| Storage Condition | Temperature | Atmosphere | Light Exposure | Estimated Shelf-Life | Primary Degradation Risk |

| Optimal Long-Term | -20°C to -80°C | Argon (Ar) | Protected (Amber) | > 24 Months | None significant if seal remains intact |

| Short-Term / Transit | 2°C to 8°C | Nitrogen (N₂) | Protected (Amber) | 3 to 6 Months | Slow ester hydrolysis if moisture present |

| Sub-Optimal | Room Temp (20°C) | Ambient Air | Exposed | < 2 Weeks | Oxidative homocoupling, N-oxidation |

| Solution (DMSO/H₂O) | -20°C | Ambient Air | Protected | < 1 Week | Rapid ester hydrolysis, hydration |

Part 4: Self-Validating Protocol: Inert Aliquoting Workflow

Repeated freeze-thaw cycles and ambient air exposure are the primary killers of terminal alkynes. To prevent this, bulk material must be aliquoted upon receipt. The following protocol is designed as a self-validating system —meaning you will physically verify the success of each step before proceeding.

Step-by-step workflow for anhydrous, inert aliquoting of sensitive alkyne compounds.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Self-Validation Checkpoint)

-

Action: Remove the bulk sealed vial from the -20°C freezer and place it in a desiccator at room temperature for 1 hour before breaking the seal.

-

Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the powder, initiating irreversible ester hydrolysis.

-

Validation: The exterior of the vial must be completely dry to the touch and at ambient room temperature before you open it.

Step 2: Single-Use Aliquoting

-

Action: In a dry box or under a stream of dry Argon, transfer single-use quantities (e.g., 5-10 mg) into pre-dried, amber glass vials.

-

Causality: Amber glass prevents photolytic N-oxidation. Single-use aliquots eliminate the need to repeatedly expose the master stock to oxygen.

Step 3: Argon Purging (Self-Validation Checkpoint)

-

Action: Insert a heavy-gas purging needle (Argon) into the vial headspace. Purge gently for 30 seconds.

-

Causality: Argon (MW 39.9 g/mol ) is heavier than air (MW ~29 g/mol ) and will blanket the solid, displacing reactive oxygen that causes Glaser homocoupling[1].

-

Validation: Weigh the vial on an analytical balance before and after purging. A loss in mass indicates the gas flow was too high and blew the powder out. The mass must remain strictly constant.

Step 4: Sealing and Active Monitoring

-

Action: Cap tightly with PTFE-lined septa. Place the aliquots in a secondary container (e.g., a sealed jar) containing a self-indicating silica gel packet.

-

Validation: The silica gel serves as a continuous, visual validation system. If the blue/orange beads turn pink/green, the secondary seal has failed, and the vials are at immediate risk of moisture exposure.

Part 5: Troubleshooting Common Experimental Issues

Issue 1: Low yield in Sonogashira coupling or Click Chemistry; MS shows a mass of [2M-2].

-

Diagnosis: The terminal alkyne has undergone Glaser homocoupling (dimerization) during storage or reaction setup.

-

Resolution: Ensure the stock compound was stored strictly under Argon. During the reaction setup, rigorously degas all solvents (using the freeze-pump-thaw method) to remove dissolved oxygen, which acts as the primary oxidant for homocoupling[1].

Issue 2: Unexplained presence of a highly polar spot on TLC; MS shows [M-14] (loss of a methyl group).

-

Diagnosis: Ester hydrolysis has occurred, converting the methyl ester to a pyrazine-2-carboxylic acid derivative.

-

Resolution: This is caused by moisture ingress. Discard the compromised aliquot. For future batches, ensure the self-indicating desiccant in your secondary storage container is active (not exhausted) and strictly follow the 1-hour thermal equilibration step before opening vials.

Issue 3: Unexpected detonation or violent popping during waste disposal.

-

Diagnosis: Formation of explosive metal acetylides[1].

-

Resolution: Never allow terminal alkynes to mix with heavy metal salts (Silver, Copper, Mercury) in basic or neutral aqueous waste streams. Always quench metal-catalyzed reaction mixtures with dilute strong acids (e.g., nitric acid) to dissolve any precipitated acetylides before disposal.

References

-

Title: common pitfalls in the handling of terminal alkynes Source: benchchem.com URL: (Index:[1])

-

Title: 2490412-80-9 | Methyl 3-ethynylpyrazine-2-carboxylate Source: chemscene.com URL: (Index:[2])

-

Title: Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes Source: nih.gov URL: (Index:[3])

Sources

Technical Support Center: Optimizing Reaction Temperature for Methyl 3-ethynylpyrazine-2-carboxylate Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals facing challenges with the cross-coupling of highly functionalized pyrazine derivatives.

Methyl 3-ethynylpyrazine-2-carboxylate is a highly valuable but synthetically demanding building block. Its structure presents three competing reactive sites: a terminal alkyne prone to homocoupling, an electron-deficient pyrazine ring with coordinating nitrogen atoms that can poison catalysts, and a base-sensitive methyl ester. Mastering the thermodynamics of this system is the key to unlocking high yields.

System Overview & Mechanistic Causality

To understand why temperature optimization is critical, we must look at the catalytic cycle. The diagram below illustrates the temperature-dependent bifurcations in the Sonogashira cross-coupling pathway for this specific substrate.

Fig 1: Temperature-dependent mechanistic pathways and side reactions in pyrazine Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control critical when cross-coupling Methyl 3-ethynylpyrazine-2-carboxylate? A1: Temperature dictates the delicate balance between reaction rate, catalyst stability, and chemoselectivity. The nitrogen atoms in the pyrazine ring are strong σ-donors that can coordinate to the palladium center, forming stable off-cycle complexes that inhibit catalysis[1]. Insufficient temperature fails to provide the activation energy needed to dissociate these complexes, resulting in low conversion. Conversely, excessive heat promotes undesirable side reactions such as Glaser homocoupling of the terminal alkyne and thermal decomposition of the catalyst[2].

Q2: What is the optimal temperature range for this specific substrate? A2: While general Sonogashira couplings of pyrazines proceed between 80–100 °C[2], Methyl 3-ethynylpyrazine-2-carboxylate requires a tighter operational window of 75–85 °C . This specific range provides enough thermal energy to prevent pyrazine-nitrogen catalyst poisoning while remaining low enough to protect the sensitive methyl ester at the 2-position from hydrolysis or decarboxylation.

Q3: How does temperature influence the rate of alkyne homocoupling? A3: Elevated temperatures exponentially increase the rate of Glaser homocoupling (alkyne dimerization)[3]. This is a highly competitive pathway for terminal alkynes in Sonogashira reactions[2]. Maintaining strict temperature limits and ensuring a rigorously oxygen-free environment are essential to suppress the formation of the diyne byproduct.

Troubleshooting Guide

Issue 1: The reaction stalls with < 10% conversion at room temperature or 50 °C.

-

Root Cause: Catalyst poisoning. The lone pairs on the pyrazine nitrogen atoms chelate the Pd(II) intermediates, trapping the catalyst in an unreactive state[1].

-

Actionable Solution: Increase the reaction temperature to 80 °C to provide the thermodynamic driving force necessary to dissociate the pyrazine nitrogens from the metal center. If the issue persists, switch to a more sterically hindered ligand (e.g., XPhos) to physically block N-coordination[4].

Issue 2: High yield of the diyne byproduct (Glaser coupling) is observed.

-

Root Cause: The combination of high temperatures (> 100 °C) and trace oxygen promotes the oxidative dimerization of the terminal alkyne[2][3].

-

Actionable Solution: Lower the reaction temperature to 80 °C. Ensure the solvent is thoroughly degassed (e.g., via the freeze-pump-thaw method) and the reaction is maintained under a strict, continuous inert argon atmosphere[2].

Issue 3: Complete consumption of starting material, but LC-MS shows loss of the methyl ester group.

-

Root Cause: Excessive heating in the presence of basic amines or inorganic bases leads to ester saponification or subsequent decarboxylation.

-

Actionable Solution: Cap the reaction temperature at 80 °C and utilize a milder, strictly anhydrous base such as K₂CO₃ or Cs₂CO₃[1]. Avoid aqueous solvent mixtures entirely.

Quantitative Optimization Data

The following table synthesizes typical optimization data for the cross-coupling of Methyl 3-ethynylpyrazine-2-carboxylate, demonstrating the causality between temperature and product distribution.

| Temperature (°C) | Base (Anhydrous) | Time (h) | Conversion (%) | Desired Cross-Coupled Product (%) | Glaser Homocoupling (%) | Ester Hydrolysis (%) |

| 25 (RT) | Et₃N | 24 | < 10 | Trace | Trace | 0 |

| 60 | Et₃N | 16 | 45 | 40 | 5 | 0 |

| 80 (Optimal) | Et₃N | 12 | > 95 | 88 | 5 | 2 |

| 100 | Et₃N | 8 | > 95 | 70 | 18 | 7 |

| 120 | K₂CO₃ | 4 | > 95 | 45 | 35 | 20 |

Standard Operating Procedure (SOP): Self-Validating Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that any deviation from the optimal thermodynamic pathway is caught early.

Objective: Synthesize an aryl-pyrazine derivative via Sonogashira coupling while suppressing Glaser homocoupling and ester hydrolysis. Reagents: Methyl 3-ethynylpyrazine-2-carboxylate (1.1 equiv), Aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), CuI (0.10 equiv), Anhydrous Triethylamine (solvent/base).

Step 1: System Preparation and Rigorous Degassing

-

Add the aryl halide, Pd(PPh₃)₄, and CuI to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere[2].

Step 2: Substrate and Solvent Addition

-

Dissolve Methyl 3-ethynylpyrazine-2-carboxylate in anhydrous, previously degassed triethylamine to achieve a 0.2 M concentration.

-

Add the solution to the reaction flask via a gas-tight syringe under positive Argon pressure.

-

Validation Checkpoint 1: Observe the solution. A color change from yellow to dark brown/black within the first 15 minutes of heating indicates the successful formation of the active Pd(0) species.

Step 3: Temperature-Controlled Execution

-

Transfer the flask to a pre-heated oil bath or precision heating block set exactly to 80 °C .

-

Validation Checkpoint 2: At the 4-hour mark, extract a 10 µL aliquot under Argon for LC-MS analysis. If starting material remains but homocoupling is < 5%, maintain temperature. If homocoupling exceeds 10%, immediately check the argon line for oxygen leaks and reduce the temperature to 75 °C.

Step 4: Quenching and Work-up

-

Remove the flask from the heat source and cool rapidly to room temperature using a water bath. Causality: Rapid cooling immediately arrests the catalytic cycle, preventing late-stage ester hydrolysis during the work-up phase.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

-

Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for subsequent column chromatography[1].

References

-

Organic & Biomolecular Chemistry. "Transition metal-catalyzed functionalization of pyrazines." RSC Publishing.[Link]

-

ArODES. "Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts." HES-SO.[Link]

Sources

Technical Support Center: Purification & Chromatography of Methyl 3-ethynylpyrazine-2-carboxylate

Welcome to the dedicated technical support guide for the purification and chromatography of Methyl 3-ethynylpyrazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related heterocyclic compounds. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the common and complex challenges associated with isolating this molecule in high purity.

Compound Profile: Methyl 3-ethynylpyrazine-2-carboxylate

To select an appropriate purification strategy, it is crucial to understand the physicochemical properties of the target molecule.

-

Structure: A substituted pyrazine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-para arrangement.[1] The ring is functionalized with a methyl ester and an ethynyl group.

-

Polarity: The presence of the ester group and two nitrogen atoms imparts moderate polarity. The ethynyl group is relatively non-polar. This balance of functionality means the compound is soluble in a range of common organic solvents like dichloromethane, ethyl acetate, and acetone, but has limited solubility in highly non-polar solvents like hexanes or in water.[2]

-

Stability: The pyrazine core is generally stable.[1] However, the ethynyl group can be sensitive to highly acidic or basic conditions, and certain metals, which is a key consideration during purification.[3] The ester group is susceptible to hydrolysis under strong aqueous acid or base, particularly with heating.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to start with for purifying a crude mixture of Methyl 3-ethynylpyrazine-2-carboxylate?

A1: For most crude reaction mixtures, flash column chromatography on silica gel is the recommended starting point.[4] It is a rapid, inexpensive, and effective method for removing a wide range of impurities, including unreacted starting materials and polar by-products.[5] A typical starting eluent system would be a gradient of ethyl acetate in hexanes.

Q2: My compound appears to be degrading on the silica gel column. What are my options?

A2: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of standard silica.

-

Neutralize the Silica: You can pre-treat the silica slurry with a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v in your eluent), to neutralize acidic sites.[6]

-

Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol.

-